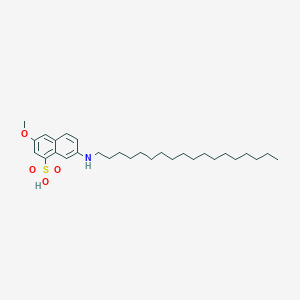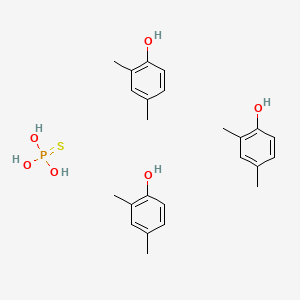
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C24H33O6PS and a molecular weight of 480.55400 . It is also known by other names such as O,O,O-tri(o,p-dimethylphenyl) phosphorothioate and Phenol,2,4-dimethyl-,phosphorothioate (3:1) . This compound is characterized by the presence of a phenol group substituted with two methyl groups at the 2 and 4 positions, and a phosphorothioate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl3) and thiol compounds under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with biological molecules. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with cellular membranes, disrupting membrane integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenol: Lacks the phosphorothioate group, making it less reactive in certain chemical reactions.
Trihydroxy(sulfanylidene)-lambda5-phosphane: Lacks the phenol group, resulting in different chemical properties and reactivity.
Uniqueness
2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both the phenol and phosphorothioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
102962-93-6 |
|---|---|
Fórmula molecular |
C24H33O6PS |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2,4-dimethylphenol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C8H10O.H3O3PS/c3*1-6-3-4-8(9)7(2)5-6;1-4(2,3)5/h3*3-5,9H,1-2H3;(H3,1,2,3,5) |
Clave InChI |
UVAFMVJKUFBRFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C.CC1=CC(=C(C=C1)O)C.CC1=CC(=C(C=C1)O)C.OP(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


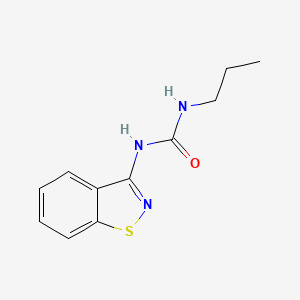
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
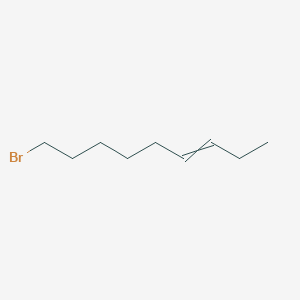
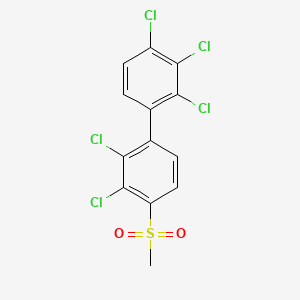
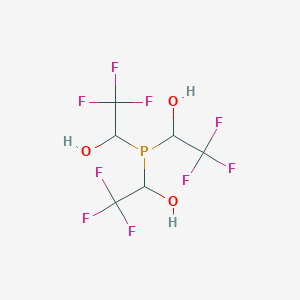
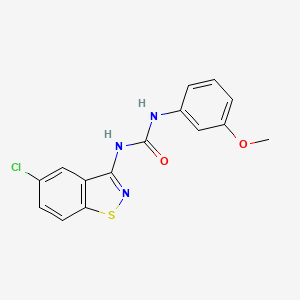

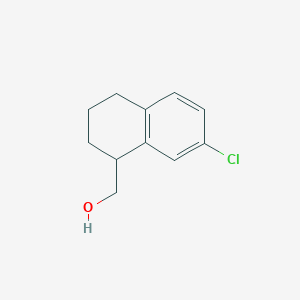

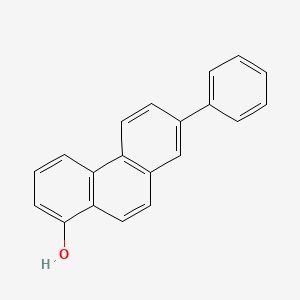
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

